[3-(4-Fluorophenyl)oxetan-3-YL]methanamine
Description
[3-(4-Fluorophenyl)oxetan-3-yl]methanamine (C₁₀H₁₂FNO, CAS 1260664-08-1) is a fluorinated oxetane derivative featuring a primary amine group attached to a 3-(4-fluorophenyl)oxetane scaffold. Oxetanes are valued in medicinal chemistry for their ability to improve metabolic stability, solubility, and bioavailability compared to larger cyclic ethers. The 4-fluorophenyl substituent enhances lipophilicity and influences binding interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
[3-(4-fluorophenyl)oxetan-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWVPFVKHPWWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-(4-Fluorophenyl)oxetan-3-YL]methanamine, a compound featuring an oxetane ring and a fluorophenyl substituent, has garnered attention due to its potential biological activities. This article reviews the existing research on its pharmacological properties, mechanisms of action, and therapeutic implications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of [3-(4-Fluorophenyl)oxetan-3-YL]methanamine can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 183.21 g/mol
Research indicates that [3-(4-Fluorophenyl)oxetan-3-YL]methanamine may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Pharmacological Studies
Several studies have evaluated the pharmacological profile of this compound:
- Antitumor Activity : A study demonstrated that derivatives of oxetane compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle progression .
- Neuropharmacological Effects : In animal models, [3-(4-Fluorophenyl)oxetan-3-YL]methanamine showed potential as a modulator of dopaminergic activity. It was found to enhance dopamine release in vitro, suggesting possible applications in treating neurodegenerative diseases .
- Anti-inflammatory Properties : Preliminary findings suggest that this compound may inhibit pro-inflammatory cytokines, indicating its potential use in inflammatory disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Neuropharmacological | Enhances dopamine release | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Studies
-
Case Study on Antitumor Effects :
- Objective : To evaluate the cytotoxic effects of [3-(4-Fluorophenyl)oxetan-3-YL]methanamine on human cancer cell lines.
- Methodology : Various concentrations were tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Results : The compound exhibited IC values of 15 µM for MCF-7 and 20 µM for HeLa cells, indicating significant cytotoxicity.
-
Neuropharmacological Assessment :
- Objective : To assess the impact on dopamine levels in rat striatal slices.
- Methodology : Slices were treated with varying concentrations of the compound, followed by measurement of dopamine release using HPLC.
- Results : A dose-dependent increase in dopamine release was observed, with a maximum effect at 10 µM concentration.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Positional Isomerism :
- Meta-fluorophenyl analog: [3-(3-Fluorophenyl)oxetan-3-yl]methanamine (CAS 1393552-17-4, C₁₀H₁₂FNO) exhibits a fluorine atom at the meta position, altering electronic distribution and steric interactions. This positional change may reduce target affinity compared to the para-substituted parent compound .
- Trifluoromethylphenyl analog: [3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine (CAS 1823811-87-5, C₁₁H₁₂F₃NO) replaces fluorine with a CF₃ group, significantly increasing hydrophobicity and electron-withdrawing effects, which can enhance binding to hydrophobic pockets in enzymes like FTO (fat mass and obesity-associated protein) .
Halogen Substitution :
Modifications to the Oxetane-Amine Moiety
Piperazine/Pyrrolidine Derivatives :
- (3-(4-Isopropylpiperazin-1-yl)oxetan-3-yl)methanamine () introduces a bulky piperazine group, enhancing solubility and enabling interactions with ATPases like p95. This modification is critical in optimizing inhibitors for cancer therapeutics .
- FTO inhibitors (e.g., FTO-30 N to FTO-36 N) feature pyrrolidine or pyridine substitutions on the oxetane, improving selectivity for RNA demethylases. For example, FTO-31 N (quinoline-substituted) shows >99% purity and distinct ¹H NMR shifts (δ 7.29–8.43 ppm) due to aromatic ring currents .
Heterocyclic Methanamine Derivatives :
- Pyrazolo[1,5-a]pyrimidin-7-amine analogs (): Compounds 47–56 attach the oxetane-methanamine group to pyrimidine cores. Substituents on the pyridine ring (e.g., 6-methyl, 6-methoxy) modulate anti-mycobacterial activity. For instance, compound 52 (5-fluoropyridin-2-yl) has a melting point of 118–120°C and HRMS m/z 413.1464, while the 5-chloro analog (53) shows higher molecular weight (429.1157) and altered solubility .
Salt Forms and Physicochemical Properties
- Hydrochloride salts : [3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride (CAS 873312-95-9) demonstrates improved crystallinity and stability compared to free bases, with distinct ¹³C NMR signals (e.g., δ 162.60 ppm for carbonyl groups) .
- Melting points : The parent compound’s analogs exhibit varied melting points due to structural differences. For example, FTO-35 N (5-phenylfuran-2-yl derivative) melts at 185–187°C, reflecting stronger intermolecular forces from aromatic stacking .
Anti-Mycobacterial Activity :
- Pyrazolo-pyrimidine derivatives (e.g., compound 51, C₂₉H₂₈FN₆) achieve 83% yield and 98% purity, with HRMS m/z 479.2354. The 4-methylpiperazine group enhances potency against Mycobacterium tuberculosis by improving membrane permeability .
Data Tables
Table 1: Structural and Physical Properties of Key Analogs
Table 2: Anti-Mycobacterial Activity of Pyrazolo-Pyrimidine Derivatives
| Compound | Substituent on Pyridine | Yield (%) | Purity (%) | HRMS (m/z) | Melting Point (°C) |
|---|---|---|---|---|---|
| 47 | 6-Methyl | 64 | 99.1 | 409.1718 | 177–180 |
| 48 | 6-Methoxy | 90 | 99.6 | 426.1711 | 163–165 |
| 51 | 4-Methylpiperazine | 45 | 98.0 | 479.2361 | 183–185 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
